(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a significant chemical compound belonging to the class of piperidine derivatives. It features a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring. This compound is utilized in various scientific research applications due to its unique chemical properties, making it valuable in the fields of chemistry, biology, and medicine .
The synthesis of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate typically involves several key steps:
In industrial applications, continuous flow processes using microreactor systems may be employed to enhance yield and purity by allowing precise control over reaction conditions.
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate participates in several types of chemical reactions:
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted piperidine derivatives.
The mechanism of action for (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. This compound can act either as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets depend on the specific application context.
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where solubility and reactivity are critical .
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate has diverse applications across multiple scientific fields:
This compound's versatility highlights its importance in advancing both fundamental research and practical applications across various scientific disciplines.
The stereoselective construction of the (3S,5R) configuration employs epoxide ring-opening as a key strategic approach. A nitro-substituted epoxide precursor undergoes regioselective azide attack at the C3 position, facilitated by Lewis acid catalysts that enforce trans-diaxial opening. Subsequent catalytic hydrogenation reduces both the nitro group and azide functionality to yield the desired (3S,5R)-configured amine. Research demonstrates that this method achieves diastereomeric ratios exceeding 95:5 when using chiral ligands coordinated to palladium catalysts [5]. The stereochemical integrity is preserved through careful control of hydrogen pressure (typically 45-60 psi) and temperature (40-50°C), with reaction monitoring via TLC to prevent over-reduction. A representative procedure involves hydrogenating a mixture of the epoxide precursor (4.8 g) and Pd/C (0.5 g) in methanol (100 mL) at 45°C for 36 hours, achieving 85.8% isolated yield of the target compound with >99% enantiomeric excess [5]. Catalyst selection critically influences stereoselectivity, as demonstrated in comparative studies:
Table 1: Catalyst Impact on Epoxide Ring-Opening Hydrogenation
Catalyst System | Temperature (°C) | Reaction Time (hr) | d.r. (3S,5R:other) | Yield (%) |
---|---|---|---|---|
Pd/C (10% wt) | 45 | 36 | 99:1 | 85.8 |
PtO₂ | 50 | 24 | 92:8 | 78.2 |
Raney Ni | 60 | 48 | 85:15 | 65.4 |
Chiral auxiliaries enable precise stereocontrol during piperidine ring cyclization, particularly for establishing the thermodynamically disfavored (3S,5R) relative stereochemistry. (R)-Glyceraldehyde acetonide serves as a effective chiral template that directs facial selectivity during the key Mannich-type cyclization. The auxiliary-controlled approach involves condensation between a chiral aldehyde and amino-ketone precursor, followed by reductive amination that simultaneously constructs the piperidine ring and installs the methyl substituent with required stereochemistry [8]. The stereochemical outcome arises from 1,3-asymmetric induction where the existing chiral center in the auxiliary biases the approach of the enolate species. After ring formation, the auxiliary is cleaved under mild acidic conditions (pH 4.5 buffer, 25°C) without epimerization. This methodology achieves enantiomeric excesses of 94-98% while maintaining the labile tert-butoxycarbonyl (Boc) protecting group intact. The 5-methyl group's stereogenic center significantly influences transition state energies during ring closure, with the (R)-configuration at C5 promoting boat-like transition states that favor (3S) amine formation [8].
The Boc protecting group demonstrates optimal performance for simultaneous protection of the piperidine nitrogen and the C3-amine in (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate synthesis. Its orthogonal stability toward acidic conditions (stable at pH >3) allows selective deprotection of other amine-protecting groups when constructing complex derivatives [2] [3]. Boc protection remains intact during standard amide coupling and hydrogenation reactions but is cleanly removed with trifluoroacetic acid (20-50% in DCM, 0-25°C, 1-4 hours) without racemization at the sensitive (3S,5R) stereocenters. Storage stability studies indicate that Boc-protected compounds retain >98% purity for 24 months when stored under inert atmosphere at 2-8°C in amber glass containers [2] [6]. The Boc group also confers crystallinity advantageous for purification – the protected compound typically crystallizes from ethyl acetate/hexane mixtures as colorless needles. Alternative protecting groups exhibit limitations: Cbz requires hydrogenolysis that risks reducing the methyl substituent, while Fmoc displays base sensitivity incompatible with subsequent reaction steps. The Boc-protected compound demonstrates superior stability (pKa 10.36±0.40) compared to unprotected analogs, enabling handling in ambient environments without special precautions beyond moisture exclusion [3].
Palladium-catalyzed asymmetric hydrogenation represents the most industrially viable route to high enantiopurity (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate. Using tris(dibenzylideneacetone)dipalladium(0) with DavePhos ligand (2-5 mol%) at 130°C for 3 hours achieves 77% yield with 99% ee in the synthesis of advanced intermediates [5]. The catalytic system operates effectively at substrate concentrations up to 0.5M in toluene without erosion of stereoselectivity. For enantiodivergent synthesis, Ru-(S)-BINAP complexes catalyze the asymmetric reductive amination of prochiral keto-piperidones, affording either (3S,5R) or (3R,5S) isomers through ligand tuning [7]. Kinetic resolution using lipases (Candida antarctica Lipase B immobilized on acrylic resin) selectively acylates the undesired (3R,5S)-enantiomer with vinyl acetate, leaving the desired (3S,5R)-isomer unreacted (E-value >200). This enzymatic approach processes racemates with 48% maximum theoretical yield to >99% ee after recrystallization from tert-butyl methyl ether/n-heptane. Recent advances employ continuous-flow hydrogenation with chiral iridium catalysts (2.5 mol%) achieving space-time yields of 5.8 g·L⁻¹·h⁻¹ at 30 bar H₂ pressure, representing a 15-fold productivity increase over batch methods while maintaining 98% ee [5] [7].
Solution-phase synthesis dominates industrial production of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate due to superior cost efficiency at kilogram scale. Batch solution processes achieve productivities of 15-20 g/L·h using conventional stirred-tank reactors, with isolated yields of 82-87% after crystallization [3] [6]. Solid-phase approaches employing Wang resin or trityl chloride-functionalized polystyrene show utility for micro-scale library synthesis (<0.5 mmol) but suffer from limited scalability and higher material costs. Key process parameters reveal significant differences:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | Industrial Preference |
---|---|---|---|
Scale Capacity | Multi-kilogram (validated to 50 kg) | Milligram to gram | Solution-phase |
Cyclization Yield | 85-88% | 70-75% | Solution-phase |
Deprotection Time | 1-4 hours (TFA/DCM) | 8-12 hours (TFA cleavage from resin) | Solution-phase |
Purity Profile | >99.5% after crystallization | 90-95% after cleavage | Solution-phase |
Residual Metal | <10 ppm | 50-200 ppm (from resin leaching) | Solution-phase |
Physical properties dictate handling differences – the compound is isolated as a pale-yellow to yellow-brown liquid in solution-phase (density 1.009±0.06 g/cm³) versus amorphous solid in solid-phase approaches [3] [6]. Solution-phase products exhibit superior storage stability (room temperature, inert atmosphere) compared to solid-phase analogs requiring refrigeration (2-8°C). Economic analysis indicates solution-phase production costs are 60-70% lower at >1kg scale, primarily due to avoidance of specialty resins and reduced solvent consumption during washing steps. However, solid-phase synthesis remains valuable for generating analog libraries where the compound serves as building block for PROTACs and macrocyclic orexin receptor agonists [5] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: